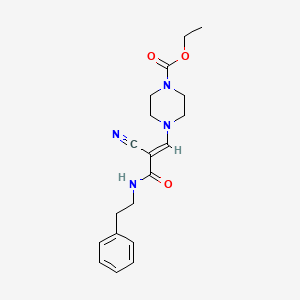
(E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound pertains to a class of chemicals that have been synthesized for various applications, particularly in organic and medicinal chemistry. Though specific information on this compound is rare, its structure suggests its potential in biochemical applications due to the presence of functional groups like cyano, oxo, and piperazine.
Synthesis Analysis
The compound may be synthesized through reactions involving secondary amines, as indicated by studies involving similar structures. For instance, ethyl carboxylates reacting with secondary amines can yield N,N'-disubstituted piperazine derivatives (Vasileva et al., 2018).
Molecular Structure Analysis
Structural analysis often involves X-ray crystallography and NMR spectroscopy. Although specific studies on this compound are not available, related piperazine derivatives demonstrate diverse hydrogen-bonding networks and polymorphism in crystalline forms (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical properties such as reactivity with amines, and transformation into different derivatives, highlight the compound’s versatility in synthesis and potential chemical reactions. For example, piperazine derivatives have been known to react with various agents to form new compounds with significant biological activity (Rajkumar et al., 2014).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are critical for the compound's applications in material science and drug formulation. Similar compounds have been analyzed for their crystalline structures and polymorphic forms to determine their physical characteristics (Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties of a compound, including its stability, reactivity, and degradation pathways, are essential for understanding its applications and safety. Studies on similar compounds provide insights into their reactivity and potential uses in various fields (Kulkarni et al., 2016).
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives Formation
- Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates interact with secondary amines to form 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. When reacting with piperazine, they generate N,N'-disubstituted piperazine derivatives, highlighting the chemical versatility of piperazine derivatives (Vasileva et al., 2018).
- The preparation of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, followed by several steps, results in the formation of cephalosporanic and penicillanic acid derivatives through the Mannich reaction, showcasing the compound's potential in synthesizing medically relevant derivatives (Başoğlu et al., 2013).
- The conversion of cyanoacylation products into various heterocyclic systems, such as 3-substituted 2-iminocoumarins, acrylamides, and other derivatives, demonstrates the structural complexity and potential pharmacological applications of these compounds (Bialy & Gouda, 2011).
Biological Activity
Antimicrobial and Enzymatic Activity Studies
- Various derivatives, such as 1,2,4-triazol-3-ones and penicillanic/cephalosporanic acid derivatives, have been synthesized and tested for antimicrobial, antilipase, and antiurease activities. These studies reveal the potential of piperazine derivatives in developing new antimicrobial agents and enzyme inhibitors (Başoğlu et al., 2013).
Structural and Conformational Analysis
Crystal and Conformational Structure Insights
- The study of compounds like enoxacin trihydrate, which includes a piperazinium ring, reveals insights into the conformational structure and hydrogen bonding patterns, providing a foundation for understanding the molecular interactions and stability of related compounds (Parvez et al., 2004).
- Investigations into compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provide valuable information on the molecular conformations and dihedral angles, contributing to the understanding of molecular geometry and its implications for chemical reactivity and interactions (Faizi et al., 2016).
Safety And Hazards
Evaluate the safety profile of (E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate . Assess toxicity, environmental impact, and potential hazards during synthesis, storage, and use. Safety data sheets (SDS) and risk assessments are crucial.
Direcciones Futuras
Research gaps and future directions include:
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency, selectivity, or pharmacokinetics.
- Formulation : Develop suitable formulations for administration (e.g., oral, injectable).
- Clinical Trials : If applicable, progress toward clinical trials and therapeutic validation.
Remember that this analysis is based on existing literature, and further research is necessary to uncover additional insights. Always consult relevant scientific papers for the most up-to-date information1.
Propiedades
IUPAC Name |
ethyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-2-26-19(25)23-12-10-22(11-13-23)15-17(14-20)18(24)21-9-8-16-6-4-3-5-7-16/h3-7,15H,2,8-13H2,1H3,(H,21,24)/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNNRPTBBZKGA-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

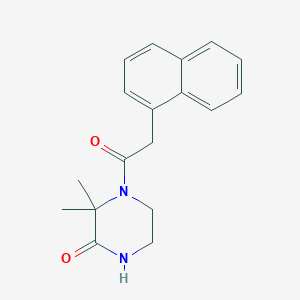
![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)
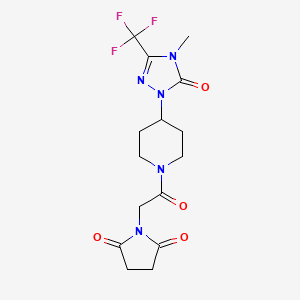
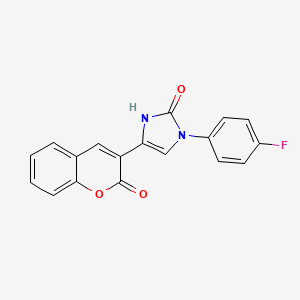
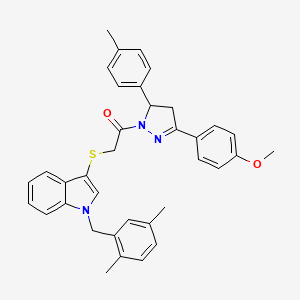
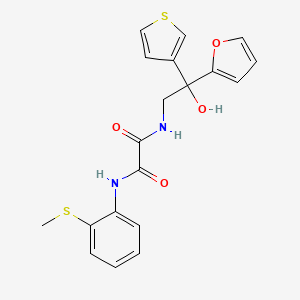
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)
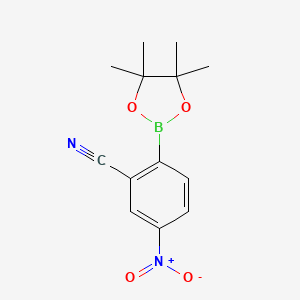
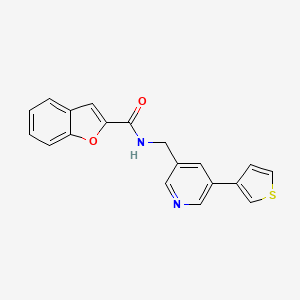
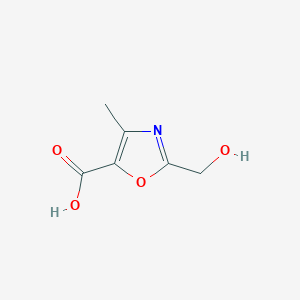
![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)
![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)